molecular formula C15H11F3O3S B1324153 5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene CAS No. 898773-32-5

5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene

Cat. No.: B1324153
CAS No.: 898773-32-5
M. Wt: 328.3 g/mol
InChI Key: KEEWWWVADGCIAA-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-trifluoromethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene typically involves multiple steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting an appropriate diol with an aldehyde or ketone under acidic conditions.

    Introduction of the thiophene ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Attachment of the 4-trifluoromethylbenzoyl group: This step can be accomplished via Friedel-Crafts acylation, where the thiophene ring is acylated with 4-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-trifluoromethylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the 4-trifluoromethylbenzoyl group.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3S/c16-15(17,18)10-3-1-9(2-4-10)13(19)11-5-6-12(22-11)14-20-7-8-21-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEWWWVADGCIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641927
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-32-5
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl][4-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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